Bis[1-(methylphenyl)ethyl]phenol
Description
Bis[1-(methylphenyl)ethyl]phenol is a phenolic compound characterized by a central phenol ring substituted with two 1-(methylphenyl)ethyl groups. The 1-(methylphenyl)ethyl substituents introduce steric bulk and aromaticity, which influence the compound’s physical properties, reactivity, and applications.
Properties
CAS No. |
83804-00-6 |
|---|---|
Molecular Formula |
C24H26O |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2,3-bis[1-(2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C24H26O/c1-16-10-5-7-12-20(16)18(3)22-14-9-15-23(25)24(22)19(4)21-13-8-6-11-17(21)2/h5-15,18-19,25H,1-4H3 |
InChI Key |
LLJZRISLGKHATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)C2=C(C(=CC=C2)O)C(C)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[1-(2-methylphenyl)ethyl]phenol can be achieved through various organic reactions. One common method involves the Friedel-Crafts alkylation of phenol with 2-methylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2,3-bis[1-(2-methylphenyl)ethyl]phenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[1-(2-methylphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
2,3-bis[1-(2-methylphenyl)ethyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-bis[1-(2-methylphenyl)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic rings can participate in π-π interactions with other aromatic compounds, affecting molecular pathways.
Comparison with Similar Compounds
Structural Differences :
- Bisphenol A (CAS 80-05-7) features two hydroxyphenyl groups linked by a propane bridge, whereas Bis[1-(methylphenyl)ethyl]phenol has two 1-(methylphenyl)ethyl groups attached to a single phenol ring . Physical and Chemical Properties:
- BPA’s lower molecular weight (228.29 g/mol) and linear structure contribute to higher solubility in polar solvents compared to the sterically hindered this compound.
- The methylphenyl ethyl groups in this compound likely increase thermal stability, making it less prone to degradation at high temperatures than BPA . Applications:
- BPA is widely used in polycarbonate plastics, while this compound’s bulkier structure may limit its utility in polymer synthesis but enhance its performance as an antioxidant or stabilizer in specialty materials .
2,4,6-Tris[1-(methylphenyl)ethyl]phenol (CAS 85305-20-0)
Structural Differences :
- This compound has three 1-(methylphenyl)ethyl substituents on the phenol ring, compared to two in this compound . Impact on Properties:
- The additional substituent increases molecular weight and steric hindrance, reducing solubility in non-polar solvents.
- Higher thermal stability is expected due to increased aromaticity and substituent density, but synthesis complexity and cost may limit industrial use compared to the bis-substituted analog .
2,4-Bis(4-hydroxybenzyl)-phenol
Structural Differences :
- This compound (isolated from Gastrodia elata) features two 4-hydroxybenzyl groups, contrasting with the methylphenyl ethyl groups in this compound . Functional Implications:
- The hydroxybenzyl groups enhance hydrogen-bonding capacity, increasing solubility in aqueous environments.
- This compound’s hydrophobic substituents may favor applications in lipid-rich matrices or as a UV stabilizer in coatings .
2-[1-(3-Methylphenyl)ethenyl]phenol (CAS 1379805-04-5)
Structural Differences :
- The ethenyl (alkene) group in this compound introduces unsaturation, whereas this compound has saturated ethyl linkages . Reactivity and Applications:
- The ethenyl group increases reactivity toward electrophilic addition, making it suitable for polymerization or functionalization.
- This compound’s saturated structure may prioritize stability over reactivity, favoring long-term material performance .
Key Data Tables
Table 1: Comparative Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Thermal Stability | Solubility Profile |
|---|---|---|---|---|---|
| This compound | C23H24O | 316.44* | Two 1-(methylphenyl)ethyl | High | Low in polar solvents |
| Bisphenol A | C15H16O2 | 228.29 | Two hydroxyphenyl groups | Moderate | High in polar solvents |
| 2,4,6-Tris[1-(methylphenyl)ethyl]phenol | C31H32O | 420.59 | Three 1-(methylphenyl)ethyl | Very High | Very low |
| 2-[1-(3-Methylphenyl)ethenyl]phenol | C15H14O | 210.27 | Ethenyl group | Moderate | Moderate in non-polar |
*Estimated based on structural analogs.
Research Findings and Implications
- Synthesis Challenges: The steric bulk of this compound complicates synthesis, requiring multi-step alkylation or Friedel-Crafts reactions, as seen in related compounds .
- Environmental Persistence: The aromatic substituents may reduce biodegradability compared to simpler phenols, necessitating studies on ecological impact .
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